molecular formula C28H33ClN2O5 B1663626 Nalfurafine hydrochloride CAS No. 152658-17-8

Nalfurafine hydrochloride

Cat. No. B1663626
M. Wt: 513 g/mol
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.


Scientific Background:Nalfurafine hydrochloride is a distinctive therapeutic compound, primarily recognized for its role as a kappa-opioid receptor agonist. Its significance lies in its application in addressing severe pruritus (itching) in patients undergoing hemodialysis. This medication operates by activating the kappa-opioid receptors, which are known to play a critical role in modulating pruritus.
Clinical Trials and Efficacy:A notable clinical trial involving nalfurafine hydrochloride was conducted to assess its effectiveness in treating refractory pruritus in peritoneal dialysis patients. The trial was structured as a phase III, multi-institutional, non-controlled, open-label study. It included participants who had previously undergone various pruritus medical treatments. The primary objective was to determine the drug's efficacy by measuring changes in the Visual Analogue Scale (VAS) for pruritus severity. The results demonstrated nalfurafine's potential in reducing pruritus in these patients, with efficacy being evaluated based on both the VAS and Shiratori’s criteria for pruritus severity[].Another study examined nalfurafine hydrochloride's impact on uremic pruritus in hemodialysis patients. This investigation was pivotal in understanding the drug's therapeutic scope, particularly in the context of renal diseases where pruritus is a common and often debilitating symptom. The findings from this research have been instrumental in establishing nalfurafine hydrochloride as a viable option in the management of pruritus associated with kidney diseases[].
Safety Profile:The safety of nalfurafine hydrochloride was thoroughly assessed throughout the clinical trials. Participants' adverse events were meticulously recorded and analyzed, covering various periods of the study, including the phases of administering different dosages of the drug. The comprehensive safety evaluation encompassed the analysis of laboratory values, vital signs, and any incidents of electrocardiogram (ECG) abnormalities. This rigorous approach ensured a detailed understanding of the safety profile of nalfurafine hydrochloride in the treatment of pruritus in patients with renal diseases[].​

Scientific Research Applications

Nalfurafine hydrochloride, a selective kappa opioid receptor agonist, has shown potential in various scientific research applications beyond its initial use for pruritus treatment.
Suppression of Corneal Neovascularization and Inflammation:A study conducted in 2021 explored the effects of nalfurafine hydrochloride on corneal neovascularization (CNV) and inflammation. CNV, a significant cause of visual impairment, is challenging to treat effectively. The research demonstrated that topical administration of nalfurafine hydrochloride significantly suppressed CNV and lymphangiogenesis. It also reduced the infiltration of inflammatory cells and the mRNA levels of angiogenic and pro-inflammatory factors in neovascularized corneas of a mouse model. This suggests nalfurafine hydrochloride's potential as a treatment for conditions involving corneal neovascularization and inflammation[].
Induction of Melanophagy:Another scientific research application of nalfurafine hydrochloride was investigated in the context of melanophagy, the autophagic degradation of melanosomes in melanocytes. A study identified nalfurafine hydrochloride as a potent inducer of melanophagy. It was found that treatment with nalfurafine hydrochloride increased autophagy and decreased melanin content in cells treated with alpha-melanocyte-stimulating hormone (α-MSH). This effect was attributed to the inhibition of protein kinase A (PKA) activation. The study's findings suggest the potential of nalfurafine hydrochloride in modulating melanophagy, which could have implications in treating disorders related to melanin metabolism and pigmentation[].
These studies highlight the diverse potential of nalfurafine hydrochloride in scientific research, extending its applications beyond its initial therapeutic use for pruritus in patients with chronic liver diseases or undergoing kidney dialysis. The ability of nalfurafine hydrochloride to modulate specific cellular processes like angiogenesis and melanophagy opens avenues for further research and potential therapeutic applications.

Mechanism of Action

Nalfurafine hydrochloride's mechanism of action is primarily centered around its role as a kappa opioid receptor (KOR) agonist. While specific detailed mechanisms of action of Nalfurafine hydrochloride in various applications are still being researched, the following outlines some key aspects based on the available scientific research:
G-Protein-Biased KOR Agonist:Nalfurafine is known as a G-protein-biased kappa opioid receptor agonist. This means that it preferentially activates G-protein signaling pathways over other pathways such as beta-arrestin, which are also typically activated by KORs. This bias in signaling is significant because it allows Nalfurafine to produce analgesic effects while avoiding some of the adverse effects associated with central nervous system activities that are common in other opioids. The G-protein-biased mechanism of vasopressin inhibition by Nalfurafine hydrochloride is hypothesized to increase urine output when used in combination with certain diuretics, while also limiting electrolyte loss[].
Role in Melanophagy Induction:In the context of cellular autophagy, Nalfurafine hydrochloride has been identified as a potent inducer of melanophagy, which is the autophagic degradation of melanosomes in melanocytes. This process is critical for maintaining cellular homeostasis by degrading unnecessary or damaged cellular components. Nalfurafine hydrochloride achieves this by inhibiting protein kinase A (PKA) activation, which in turn induces melanophagy in cells treated with alpha-melanocyte-stimulating hormone (α-MSH). This indicates that the stimulation of kappa opioid receptors by Nalfurafine hydrochloride can lead to PKA inhibition and subsequent induction of melanophagy in specific cell types[].

Biochemical and Physiological Effects

Nalfurafine hydrochloride, recognized as a kappa-opioid receptor agonist, has exhibited a range of biochemical effects in various studies. One significant area of research involves its effect on corneal neovascularization (CNV) and inflammation. Studies have demonstrated that topical administration of nalfurafine hydrochloride can significantly suppress CNV and lymphangiogenesis. This is accompanied by a reduction in the mRNA levels of angiogenic and pro-inflammatory factors in neovascularized corneas. Nalfurafine hydrochloride treatment was found to reduce the numbers of infiltrating leukocytes, neutrophils, macrophages, and interferon-γ-producing CD4+ T cells in the neovascularized corneas. Additionally, the mRNA expression of the kappa opioid receptor gene Oprk1 was upregulated following CNV induction, and the topical administration of nalfurafine hydrochloride twice daily significantly suppressed CNV[].
Physiological Effects of Nalfurafine Hydrochloride:In terms of physiological effects, nalfurafine hydrochloride has shown potential in treating various conditions. It was approved in Japan for the improvement of pruritus in hemodialysis patients, particularly for cases resistant to conventional treatments. Beyond its antipruritic effect, nalfurafine hydrochloride has shown ameliorating effects on pain, neuropathic pain, drug dependence, schizophrenia, and dyskinesia in non-clinical studies. These findings suggest that nalfurafine hydrochloride could be a useful therapeutic agent for these diseases[].

Advantages and Limitations for Lab Experiments


Analgesic and Anti-angiogenic Properties: Nalfurafine hydrochloride, as a kappa opioid receptor (KOR) agonist, demonstrates significant analgesic properties without the side effects typically associated with mu opioid receptor (MOR) activation. This is particularly relevant in cases such as infectious keratitis and corneal transplantation where both pain control and suppression of angiogenesis are crucial. In the lab setting, the ability of nalfurafine to suppress angiogenesis and control pain suggests potential for local corneal tissue treatments, especially since nalfurafine does not induce addiction or aversion, unlike other KOR agonists[].
Effectiveness in Suppression of Corneal Neovascularization (CNV): Studies on murine models have shown that topical administration of nalfurafine significantly suppresses CNV and lymphangiogenesis. It also reduces the mRNA levels of angiogenic and pro-inflammatory factors in neovascularized corneas, making it a promising candidate for human CNV treatments[].


Limited Model Diversity: The effectiveness of nalfurafine has primarily been studied in murine models, specifically in the context of CNV. To fully understand its potential and applicability, it is crucial to explore its effects across various pathological conditions and using different CNV models like the alkali burn model and corneal micropocket assay[].
Undetermined Optimal Concentration and Dosage: The ideal concentration and dosage of nalfurafine for topical administration have not been established in these experiments. The studies often relied on previously published dosing regimens, which may not be optimal for all conditions[].
Potential Development of Tolerance: Long-term or high-dose use of KOR agonists might lead to the development of tolerance. This aspect has not been sufficiently explored in the context of nalfurafine, which could be significant for its long-term efficacy and safety profile[].
Lack of Comparative Studies with Other KOR Agonists: The anti-angiogenic effects of nalfurafine have not been compared with those of other KOR agonists. A broader spectrum analysis is required to determine the relative effectiveness of nalfurafine against other compounds in the same class[].
Uninvestigated Pain-Relief Aspect in the Study: While nalfurafine is known for its analgesic effects, the specific studies on CNV did not directly investigate the pain-relief aspect. This is a critical area for future research to validate its dual benefits in clinical settings[].

Future Directions

Melanophagy Induction and PKA Inhibition: Nalfurafine hydrochloride has been identified as a potent inducer of melanophagy, a form of selective autophagy targeting melanosomes. This compound increases autophagy and reduces melanin content in certain cell types. Its mechanism involves inhibiting protein kinase A (PKA) activation, which plays a role in the degradation of melanosomes and the suppression of pigmentation[].
Corneal Neovascularization and Inflammation: In a study investigating the effects of nalfurafine on corneal neovascularization (CNV), it was found that its topical administration significantly suppressed CNV, lymphangiogenesis, and the mRNA levels of angiogenic and pro-inflammatory factors in neovascularized corneas. This suggests potential therapeutic applications for conditions like ocular inflammation and corneal transplant rejection[].
Inhibitory Effects on Morphine-Induced Reward and Hyperlocomotion: Research has shown that nalfurafine can modulate the effects of morphine. In particular, it dose-dependently reduced morphine-induced conditioned place preference (CPP), a measure of reward-related behavior. However, it did not appear to block the morphine-induced increase in locomotor activity, indicating a selective influence on specific aspects of opioid effects[].
Impact on Rotarod Performance: Nalfurafine has also been observed to significantly inhibit rotarod performance, suggesting effects on motor coordination. This is important for understanding its broader pharmacological profile and potential side effects[].
Comparison with Other KOP Agonists and Potential Clinical Applications: Compared to NP-5497-KA, another KOP agonist, nalfurafine has been found to have lower selectivity for the κ-opioid receptor over the μ-opioid receptor. Despite this, both nalfurafine and NP-5497-KA suppressed morphine-induced CPP, indicating their potential in treating opioid and substance use disorders. However, it's noted that nalfurafine does not typically produce the adverse effects common to other KOP agonists, making it a unique compound in this class[].



Source PubChem
Description Data deposited in or computed by PubChem


Source PubChem
Description Data deposited in or computed by PubChem

InChI Key

Source PubChem
Description Data deposited in or computed by PubChem

Canonical SMILES

Source PubChem
Description Data deposited in or computed by PubChem

Isomeric SMILES

Source PubChem
Description Data deposited in or computed by PubChem

Molecular Formula

Source PubChem
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

Record name Remitch
Source EPA DSSTox
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.0 g/mol
Source PubChem
Description Data deposited in or computed by PubChem

Product Name

Nalfurafine hydrochloride


Record name 2-Propenamide, N-[(5α,6β)-17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-yl]-3-(3-furanyl)-N-methyl-, hydrochloride (1:1), (2E)-
Source CAS Common Chemistry
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remitch
Source EPA DSSTox
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-17-(Cyclopropylmethyl-3,14 beta-dihydroxy-4,5 alphaepoxy-6 beta-(N-methyl-trans-3-(3-furyl)acrylamido)morphinan hydrochloride
Source European Chemicals Agency (ECHA)
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency,". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Source FDA Global Substance Registration System (GSRS)
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (, both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nalfurafine hydrochloride
Reactant of Route 2
Nalfurafine hydrochloride
Reactant of Route 3
Nalfurafine hydrochloride
Reactant of Route 4
Reactant of Route 4
Nalfurafine hydrochloride
Reactant of Route 5
Nalfurafine hydrochloride
Reactant of Route 6
Nalfurafine hydrochloride


For This Compound
S Inui - Clinical, cosmetic and investigational dermatology, 2015 - Taylor & Francis
… nalfurafine hydrochloride on pruritus and anxiety in HD patients. Then we found that nalfurafine hydrochloride … ), suggesting the efficacy of nalfurafine hydrochloride on not only pruritus …
Number of citations: 106
LA Sorbera, J Castaner, PA Leeson - Drugs of the Future, 2003 -
Pruritus is a common symptom seen in 25-90% of uremic patients, especially those with chronic renal failure requiring hemodialysis. The cause and mechanism of induction of pruritus …
Number of citations: 16
H Kumada, H Miyakawa, T Muramatsu… - Hepatology …, 2017 - Wiley Online Library
… Nalfurafine hydrochloride exerts its antipruritic effects via a novel mechanism. In non-clinical studies, nalfurafine hydrochloride … and safety of nalfurafine hydrochloride were previously …
Number of citations: 97
Y Miyamoto, T Oh, E Aihara, A Ando - The Kappa Opioid Receptor, 2020 - Springer
… Nalfurafine hydrochloride is also effective in the treatment of conventional refractory pruritus in peritoneal dialysis patients. Moreover, nalfurafine hydrochloride … nalfurafine hydrochloride …
Number of citations: 10
S Inui - Expert opinion on pharmacotherapy, 2012 - Taylor & Francis
… randomized controlled trial, nalfurafine hydrochloride was officially approved in … nalfurafine hydrochloride. The pharmacokinetics and pharmacodynamics of nalfurafine hydrochloride …
Number of citations: 28
H Kumagai, T Ebata, K Takamori… - Nephrology Dialysis …, 2010 -
… The efficacy and safety of nalfurafine hydrochloride (a novel κ… larger in the 5-μg nalfurafine hydrochloride group (n = 114) … that orally taken nalfurafine hydrochloride effectively reduced …
Number of citations: 352
H Kozono, H Yoshitani, R Nakano - International Journal of …, 2018 - Taylor & Francis
Full article: Post-marketing surveillance study of the safety and efficacy of nalfurafine hydrochloride (Remitch® capsules 2.5 μg) in 3,762 hemodialysis patients with intractable pruritus …
Number of citations: 56
K Kamimura, T Yokoo, H Kamimura, A Sakamaki… - PLoS …, 2017 -
… 7], the administration of nalfurafine hydrochloride in chronic liver disease patients has … nalfurafine hydrochloride in patients with liver disease [8]. The efficacy of nalfurafine hydrochloride …
Number of citations: 49
H Nakamoto, T Kobayashi, T Noguchi, T Kusano… - Blood purification, 2019 -
Background/Aims: In this study, we investigated the severity and frequency of uremic pruritus and itch-associated insomnia in patients with end-stage renal disease (ESRD) or chronic …
Number of citations: 18
S Yoshikawa, T Asano, M Morino, K Matsumoto… - Scientific Reports, 2021 -
… Nalfurafine hydrochloride, which is a κ-opioid receptor agonist, suppresses pruritus by … We prescribed nalfurafine hydrochloride for 24 patients with refractory pruritus. Patients with …
Number of citations: 14

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.